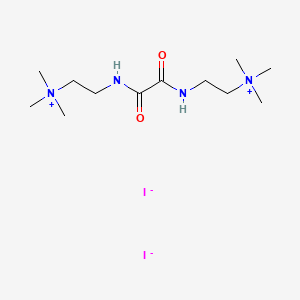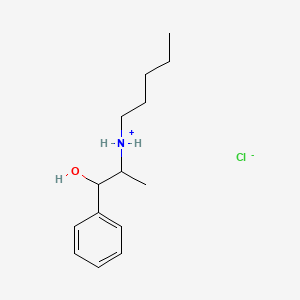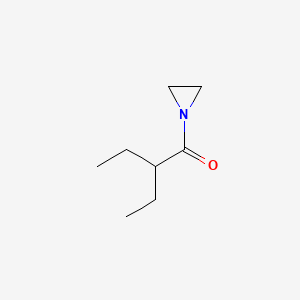
Aziridine, 1-diethylacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-diethylacetyl-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes.
Carbene Addition: Another approach involves the addition of carbenes to imines, leading to the formation of aziridines.
Intramolecular Cyclization: Aziridines can also be synthesized through the intramolecular cyclization of amino alcohols or amino halides.
Industrial Production Methods:
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the specific aziridine derivative being produced and the desired application.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various amine derivatives
Scientific Research Applications
Chemistry:
Aziridines are valuable intermediates in the synthesis of complex organic molecules. They are used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis .
Biology:
Aziridines have been studied for their potential as anticancer agents. Their ability to alkylate DNA makes them promising candidates for cancer chemotherapy .
Medicine:
In medicinal chemistry, aziridines are explored for their potential to inhibit enzymes and modulate biological pathways. They are also investigated for their antimicrobial properties .
Industry:
Aziridines are used in the production of polymers and coatings. Their reactivity allows for the formation of cross-linked networks, which enhance the mechanical properties of materials .
Mechanism of Action
The mechanism of action of aziridines often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, disrupting their normal function . The molecular targets and pathways involved depend on the specific aziridine derivative and its reactivity.
Comparison with Similar Compounds
Uniqueness:
Aziridines are unique due to their high ring strain and reactivity, which make them versatile intermediates in organic synthesis. Their ability to undergo a wide range of chemical reactions, including ring-opening and substitution, sets them apart from other small-ring heterocycles .
Properties
CAS No. |
63019-57-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
ZVPHBEPSDRLUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


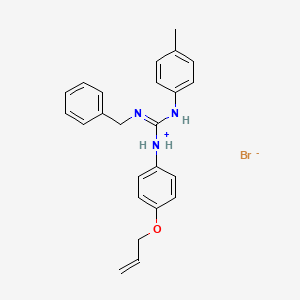

![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

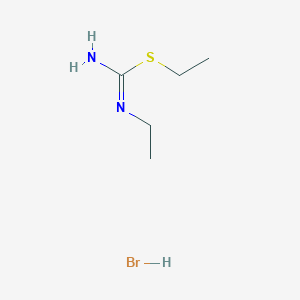
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
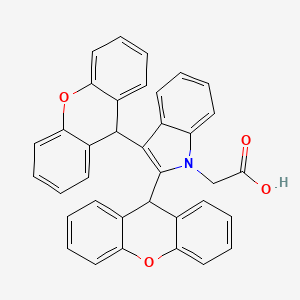
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

